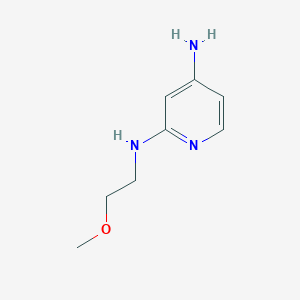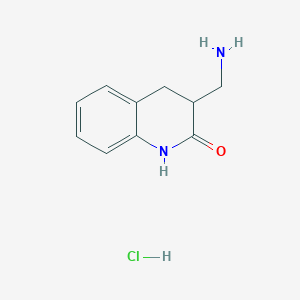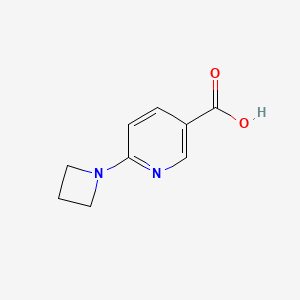
N2-(2-methoxyethyl)pyridine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N2-(2-methoxyethyl)pyridine-2,4-diamine, also known as 2-MEPDA, is an organic compound belonging to the class of pyridine-2,4-diamines. It is a colorless, water-soluble, crystalline solid that is used as a reagent in organic synthesis. It is also used as a ligand in metal-catalyzed reactions and in the preparation of metal-organic frameworks. In addition, it has been used as an intermediate in the synthesis of various pharmaceuticals, such as anti-inflammatory drugs, antifungal agents, and anti-cancer agents.
Applications De Recherche Scientifique
Anticorrosive Material
N2-(2-methoxyethyl)pyridine-2,4-diamine and its derivatives, particularly quinoline derivatives, are widely recognized for their anticorrosive properties. These compounds effectively adsorb on metallic surfaces, forming stable chelating complexes through coordination bonding, which is essential in mitigating metallic corrosion. The high electron density associated with these derivatives contributes to their effectiveness as anticorrosive materials (Verma, Quraishi, & Ebenso, 2020).
Chemosensing Applications
Pyridine derivatives, which include this compound, serve a crucial role in chemosensing applications. Their high affinity for various ions and neutral species makes them highly effective chemosensors. These derivatives are instrumental in detecting different species (anions, cations, and neutral species) in environmental, agricultural, and biological samples (Abu-Taweel et al., 2022).
Optoelectronic Materials
This compound derivatives, particularly quinazolines and pyrimidines, have shown significant potential in optoelectronic applications. These compounds are utilized in the creation of luminescent small molecules and chelate compounds, contributing to the development of photo- and electroluminescent elements, photoelectric conversion elements, and image sensors. The incorporation of these derivatives into π-extended conjugated systems is highly valued for novel optoelectronic material creation (Lipunova et al., 2018).
Agrochemicals
The pyridine moiety, found in this compound, plays a vital role in the field of agrochemicals. Pyridine-based compounds are employed as pesticides, including fungicides, insecticides, acaricides, and herbicides. The discovery and development of these agrochemicals are enhanced by innovative methods like Intermediate Derivatization Methods, which have proven to be instrumental in discovering novel lead compounds for the agrochemical industry (Guan et al., 2016).
Propriétés
IUPAC Name |
2-N-(2-methoxyethyl)pyridine-2,4-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-12-5-4-11-8-6-7(9)2-3-10-8/h2-3,6H,4-5H2,1H3,(H3,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPWJNMYTANXPAA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=NC=CC(=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-amino-N-[1-(1H-imidazol-1-yl)propan-2-yl]cyclopentane-1-carboxamide](/img/structure/B1373844.png)
![4-[4-(Morpholin-4-ylmethyl)phenyl]but-3-yn-1-ol](/img/structure/B1373846.png)
![1-[(2-Aminoethyl)amino]-3-(3,4-dichlorophenoxy)propan-2-ol](/img/structure/B1373847.png)

![Octahydrocyclopenta[b]thiomorpholine](/img/structure/B1373850.png)

![4-bromo-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazole](/img/structure/B1373853.png)